Neutralizing Antibody Titers: Lipid 6 LNP Formulation Outperforms Benchmark LNPs
Lipid 6-containing LNPs formulated with RBD-hFc mRNA (Lipid-6:DSPC:Chol:DMG-PEG = 50:10:38.5:1.5 molar ratio) elicited significantly higher neutralizing antibody titers in BALB/c mice compared to benchmark LNP formulations . The benchmark LNPs in this study represent a reference formulation used for comparative immunogenicity assessment; the p-value of <0.001 indicates a statistically robust differentiation in humoral response magnitude.
| Evidence Dimension | Neutralizing antibody titer |
|---|---|
| Target Compound Data | Significantly higher titers (p<0.001 vs. benchmark) |
| Comparator Or Baseline | Benchmark LNP formulation (unspecified reference lipid composition) |
| Quantified Difference | p<0.001 (statistically significant superiority) |
| Conditions | BALB/c mice; intramuscular immunization with 2 μg or 10 μg RBD-hFc mRNA on days 0 and 21; formulation: Lipid-6:DSPC:Chol:DMG-PEG = 50:10:38.5:1.5 |
Why This Matters
Superior neutralizing antibody titers directly translate to enhanced vaccine efficacy potential, a critical selection criterion for mRNA vaccine development programs.
